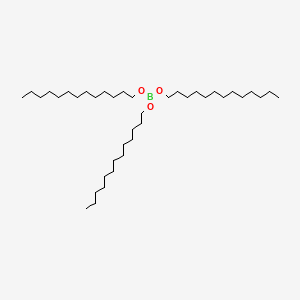
Tris(tridecyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(tridecyl) borate is an organoboron compound with the chemical formula C39H81BO3. It is a borate ester formed by the reaction of boric acid with tridecyl alcohol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(tridecyl) borate can be synthesized through the esterification reaction between boric acid and tridecyl alcohol. The reaction typically involves heating boric acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(tridecyl) borate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form boric acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to form boron-containing oxidation products.
Substitution: this compound can participate in substitution reactions where the tridecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Boric acid and tridecyl alcohol.
Oxidation: Boron-containing oxidation products.
Substitution: Substituted borate esters with different functional groups.
Applications De Recherche Scientifique
Tris(tridecyl) borate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Biology: Investigated for its potential use in biological systems, including as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-based drugs.
Industry: Utilized as a lubricant additive, plasticizer, and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of tris(tridecyl) borate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting their function. The boron atom in the compound can also participate in coordination chemistry, forming complexes with other molecules and ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl) borate: Another borate ester with different alkyl groups.
Tris(pentafluorophenyl) borate: A borate ester with aromatic groups.
Tris(pyrazolyl) borate: A borate ester with heterocyclic groups.
Uniqueness
Tris(tridecyl) borate is unique due to its long alkyl chains, which impart specific physical and chemical properties. These properties make it suitable for applications where hydrophobicity and stability are essential, such as in lubricants and plasticizers.
Propriétés
Numéro CAS |
59720-00-2 |
|---|---|
Formule moléculaire |
C39H81BO3 |
Poids moléculaire |
608.9 g/mol |
Nom IUPAC |
tritridecyl borate |
InChI |
InChI=1S/C39H81BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
Clé InChI |
VDIBRAAMAUQZOL-UHFFFAOYSA-N |
SMILES canonique |
B(OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



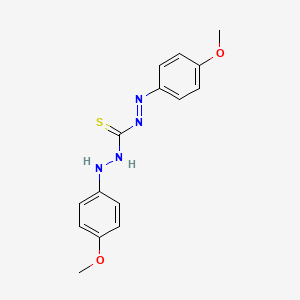
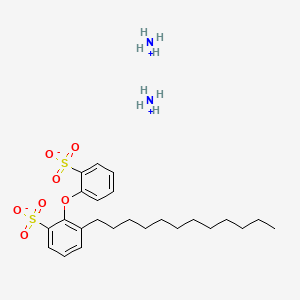
![Ethanol,[1-3H]](/img/structure/B13790943.png)
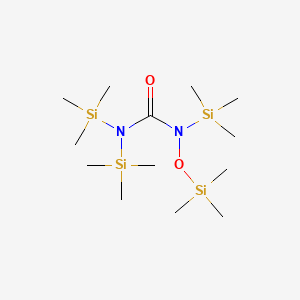
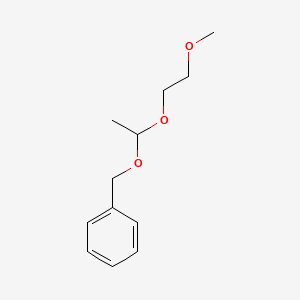
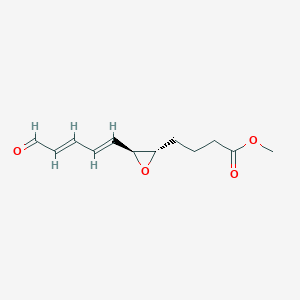
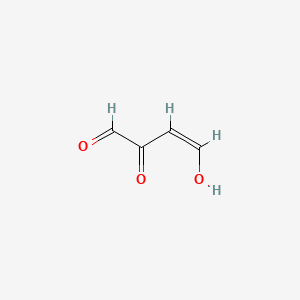
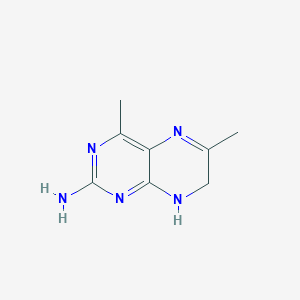
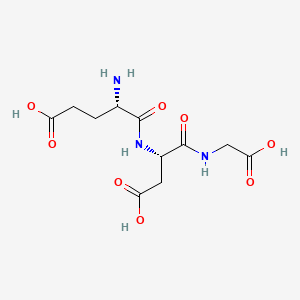
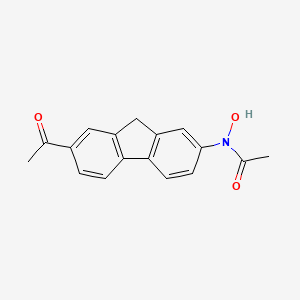

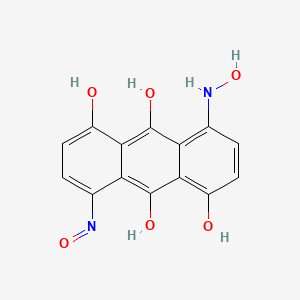
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)
